Spectroscopic Characterization of 3-Methyl-4-(methylamino)phenol Hydrochloride: A Technical Guide
Spectroscopic Characterization of 3-Methyl-4-(methylamino)phenol Hydrochloride: A Technical Guide
Introduction
3-Methyl-4-(methylamino)phenol hydrochloride is a substituted aminophenol derivative of interest in various fields, including chemical synthesis and potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. As with any novel or specialized chemical entity, thorough structural elucidation and purity assessment are paramount for its reliable application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process.
The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize 3-Methyl-4-(methylamino)phenol hydrochloride and interpret its spectroscopic profile.
Molecular Structure and Spectroscopic Workflow
The molecular structure of 3-Methyl-4-(methylamino)phenol hydrochloride is presented below. The hydrochloride salt form implies that the methylamino group is protonated, which significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Methyl-4-(methylamino)phenol hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the N-methyl protons, and the exchangeable protons of the hydroxyl and ammonium groups. The spectrum would ideally be recorded in a deuterated solvent such as DMSO-d₆ or D₂O. In DMSO-d₆, the acidic protons are more likely to be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-(methylamino)phenol Hydrochloride in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (position 5) | 7.0 - 7.2 | d | 1H |
| Ar-H (position 6) | 6.8 - 7.0 | d | 1H |
| Ar-H (position 2) | 6.7 - 6.9 | s | 1H |
| -OH | 9.0 - 10.0 | br s | 1H |
| -N⁺H₂- | 8.5 - 9.5 | br s | 2H |
| -N-CH₃ | 2.8 - 3.0 | s | 3H |
| Ar-CH₃ | 2.1 - 2.3 | s | 3H |
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Aromatic Protons: The three protons on the aromatic ring will appear in the range of 6.7-7.2 ppm. The proton at position 2 is expected to be a singlet, while the protons at positions 5 and 6 will likely appear as doublets due to coupling with each other.
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Methyl Protons: The aromatic methyl group (Ar-CH₃) will give rise to a singlet at approximately 2.1-2.3 ppm. The N-methyl group (-N-CH₃) will also be a singlet but shifted downfield to around 2.8-3.0 ppm due to the influence of the adjacent positively charged nitrogen atom.
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Exchangeable Protons: The phenolic hydroxyl proton (-OH) and the ammonium protons (-N⁺H₂-) are expected to be broad singlets at higher chemical shifts (downfield). Their exact position and broadness are dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to deuterium exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-(methylamino)phenol Hydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (C1) | 155 - 160 |
| C-N (C4) | 140 - 145 |
| C-CH₃ (C3) | 130 - 135 |
| C-H (C5) | 125 - 130 |
| C-H (C2) | 120 - 125 |
| C-H (C6) | 115 - 120 |
| -N-CH₃ | 30 - 35 |
| Ar-CH₃ | 15 - 20 |
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Aromatic Carbons: The carbon atoms attached to the oxygen and nitrogen (C1 and C4) will be the most downfield among the aromatic signals. The other aromatic carbons will resonate in the 115-135 ppm range.
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Aliphatic Carbons: The N-methyl carbon is expected around 30-35 ppm, while the aromatic methyl carbon will be the most upfield signal at approximately 15-20 ppm.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-Methyl-4-(methylamino)phenol hydrochloride.
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Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. [1]2. Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
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If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 3-Methyl-4-(methylamino)phenol hydrochloride will show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, and C-O functional groups.
Table 3: Predicted IR Absorption Bands for 3-Methyl-4-(methylamino)phenol Hydrochloride
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (phenol) | 3200 - 3500 | Broad |
| N⁺-H (ammonium) | 2400 - 2800 | Broad, multiple bands |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C-H (aliphatic, -CH₃) | 2850 - 3000 | Sharp |
| C=C (aromatic) | 1450 - 1600 | Multiple sharp bands |
| C-N | 1250 - 1350 | |
| C-O | 1180 - 1260 |
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O-H and N⁺-H Stretching: A broad band in the 3200-3500 cm⁻¹ region is expected for the phenolic O-H stretch. The N⁺-H stretching of the ammonium salt will appear as a broad and complex set of bands in the 2400-2800 cm⁻¹ range.
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C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
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Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of bands corresponding to aromatic C=C stretching, as well as C-N and C-O stretching vibrations, which are useful for confirming the overall structure.
Experimental Protocol for IR Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.
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Place a small amount of the solid 3-Methyl-4-(methylamino)phenol hydrochloride sample onto the crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Sample Preparation (KBr Pellet):
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Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
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Grind the mixture to a fine powder.
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Press the powder into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:
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Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
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Acquire a background spectrum of the empty accessory or a pure KBr pellet.
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Acquire the sample spectrum.
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The data is typically collected over the range of 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the hydrochloride salt will dissociate, and the mass spectrum will show the molecular ion of the free base, 3-Methyl-4-(methylamino)phenol.
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Molecular Ion Peak (M⁺): The free base has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 137.
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Fragmentation Pattern: Common fragmentation pathways for this type of molecule include:
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Loss of a methyl group (-CH₃) from the nitrogen, leading to a fragment at m/z = 122.
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Alpha-cleavage of the C-N bond.
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Cleavage of the aromatic ring.
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Table 4: Predicted Key Mass Spectral Fragments for 3-Methyl-4-(methylamino)phenol
| m/z | Predicted Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - CH₃ - NH]⁺ or [M - C₂H₅]⁺ |
Experimental Protocol for Mass Spectrometry
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Sample Preparation (for ESI-MS):
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup:
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Use an ESI or EI mass spectrometer.
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Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).
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Data Acquisition:
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Infuse the sample solution into the mass spectrometer.
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
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If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
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Conclusion
References
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PubChem. N-Methyl-p-aminophenol. [Link]
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SpectraBase. Phenol, 4-(methylamino)-. [Link]
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NIST Chemistry WebBook. Phenol, 4-amino-3-methyl-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]





